molecular formula C16H15F2NO2S B296265 N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide

N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide

Cat. No.: B296265
M. Wt: 323.4 g/mol
InChI Key: ZPKCJMKQUFMXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide, also known as DFB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of compounds known as thioacetamides and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide is not fully understood. However, it has been shown to modulate the activity of various molecular targets such as cyclooxygenase-2 (COX-2), transient receptor potential vanilloid 1 (TRPV1), and voltage-gated sodium channels (VGSCs). This compound has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to block the activity of TRPV1, which is a receptor that plays a key role in the perception of pain. Furthermore, this compound has been found to inhibit the activity of VGSCs, which are ion channels that play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been found to modulate the activity of various molecular targets such as COX-2, TRPV1, and VGSCs. These effects of this compound are believed to be mediated by its ability to inhibit the activity of these molecular targets.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in certain experimental setups. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide. One potential direction is to further elucidate the mechanism of action of this compound. This could involve identifying additional molecular targets that are modulated by this compound and studying the downstream effects of these interactions. Another potential direction is to explore the therapeutic potential of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of this compound analogs with improved solubility and potency could lead to the discovery of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide involves the reaction of 3,4-difluoroaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thioacetic acid to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound exerts its therapeutic effects by modulating the activity of various molecular targets such as enzymes, receptors, and ion channels.

Properties

Molecular Formula

C16H15F2NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H15F2NO2S/c1-21-13-5-2-11(3-6-13)9-22-10-16(20)19-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

ZPKCJMKQUFMXCT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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